molecular formula C20H19ClF4N2O3S B14985158 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14985158
M. Wt: 478.9 g/mol
InChI Key: LKYSSZYANLIGHJ-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and multiple halogen substituents. Its distinct molecular configuration makes it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and halogenation. Common synthetic routes may include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19ClF4N2O3S

Molecular Weight

478.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H19ClF4N2O3S/c21-16-6-5-15(20(23,24)25)11-18(16)26-19(28)13-7-9-27(10-8-13)31(29,30)12-14-3-1-2-4-17(14)22/h1-6,11,13H,7-10,12H2,(H,26,28)

InChI Key

LKYSSZYANLIGHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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